molecular formula C7H13ClN4O B13510588 1-(Azidomethyl)-2-oxabicyclo[2.2.1]heptan-4-aminehydrochloride

1-(Azidomethyl)-2-oxabicyclo[2.2.1]heptan-4-aminehydrochloride

Cat. No.: B13510588
M. Wt: 204.66 g/mol
InChI Key: TYVBFTOGOITGPH-UHFFFAOYSA-N
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Description

1-(Azidomethyl)-2-oxabicyclo[2.2.1]heptan-4-amine hydrochloride is a compound that belongs to the bicyclo[2.2.1]heptane family. This compound is characterized by its unique bicyclic structure, which includes an azidomethyl group and an oxabicyclo ring system. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in scientific research and industry.

Preparation Methods

The synthesis of 1-(azidomethyl)-2-oxabicyclo[2.2.1]heptan-4-amine hydrochloride typically involves multiple steps. One common synthetic route includes the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

1-(Azidomethyl)-2-oxabicyclo[2.2.1]heptan-4-amine hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, catalysts like palladium, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(Azidomethyl)-2-oxabicyclo[2.2.1]heptan-4-amine hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-(azidomethyl)-2-oxabicyclo[2.2.1]heptan-4-amine hydrochloride exerts its effects involves its interaction with specific molecular targets. The azidomethyl group can participate in click chemistry reactions, forming stable triazole linkages. This property is exploited in bioconjugation and drug development. The bicyclic structure may also interact with biological receptors, influencing their activity and downstream signaling pathways .

Comparison with Similar Compounds

1-(Azidomethyl)-2-oxabicyclo[2.2.1]heptan-4-amine hydrochloride can be compared with other bicyclo[2.2.1]heptane derivatives:

The uniqueness of 1-(azidomethyl)-2-oxabicyclo[2.2.1]heptan-4-amine hydrochloride lies in its azidomethyl group, which provides additional reactivity and potential for diverse applications.

Properties

Molecular Formula

C7H13ClN4O

Molecular Weight

204.66 g/mol

IUPAC Name

1-(azidomethyl)-2-oxabicyclo[2.2.1]heptan-4-amine;hydrochloride

InChI

InChI=1S/C7H12N4O.ClH/c8-6-1-2-7(3-6,12-5-6)4-10-11-9;/h1-5,8H2;1H

InChI Key

TYVBFTOGOITGPH-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CC1(CO2)N)CN=[N+]=[N-].Cl

Origin of Product

United States

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